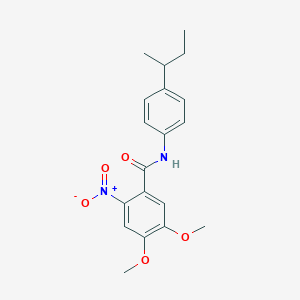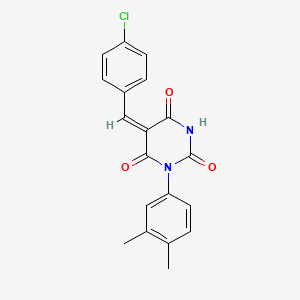
N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide, also known as NBOMe-Butyl, is a chemical compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential as a research chemical. NBOMe-Butyl is a derivative of the 2C family of phenethylamines and is known for its potent hallucinogenic effects.
Mecanismo De Acción
N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it, leading to the activation of various signaling pathways. The activation of these pathways leads to the release of neurotransmitters such as dopamine and serotonin, which are known to play a crucial role in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
The use of this compound has been found to induce various biochemical and physiological effects. It has been found to induce hallucinations, altered perception, and changes in mood. It has also been found to increase heart rate and blood pressure, leading to potential cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide in lab experiments has several advantages. It is a potent hallucinogen and can induce significant changes in perception and mood, making it an ideal candidate for studies investigating the mechanism of action of hallucinogens. However, the use of this compound in lab experiments also has limitations. It has been found to induce cardiovascular complications, which can limit its use in certain studies. Additionally, the synthesis of this compound is a complex process that requires expertise in organic chemistry, making it challenging to obtain for some researchers.
Direcciones Futuras
There are several future directions for the use of N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide in scientific research. One potential direction is the investigation of the long-term effects of this compound on the brain and behavior. Another potential direction is the development of new drugs based on this compound that can be used to treat mental health disorders. Additionally, the use of this compound in combination with other drugs can be investigated to gain a better understanding of the interaction between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a potent hallucinogen that has gained significant attention in the scientific community due to its potential as a research chemical. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in various studies. There are several future directions for the use of this compound in scientific research, including the investigation of its long-term effects on the brain and behavior and the development of new drugs based on this compound.
Métodos De Síntesis
The synthesis of N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves the reaction of 4-sec-butylphenyl-2-nitropropene with 4,5-dimethoxyphenyl magnesium bromide. The resulting product is then reduced using lithium aluminum hydride to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-4,5-dimethoxy-2-nitrobenzamide has gained significant attention in the scientific community due to its potential as a research chemical. It has been used in various studies to investigate the mechanism of action of hallucinogens. This compound has been found to have a high affinity for the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, perception, and cognition.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-5-12(2)13-6-8-14(9-7-13)20-19(22)15-10-17(25-3)18(26-4)11-16(15)21(23)24/h6-12H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHCGBYLEJCZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![2-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5091261.png)
![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)